![molecular formula C18H17N7O B1387441 N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105224-27-8](/img/structure/B1387441.png)
N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Overview
Description
“N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that has been studied for its potential therapeutic applications . It has been found to bind to the TrkA kinase, a protein involved in pain signaling .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazolo[3,4-d]pyrimidine core with a 4-methoxyphenyl group and a pyridin-2-ylmethyl group attached .Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family . It plays a crucial role in the regulation of cell cycle and transcription , making it a promising target for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with CDK6 by binding to it, thereby inhibiting its activity . The most potent compound in the series showed superior antitumor activities compared to the positive control palbociclib and demonstrated good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways . This results in the disruption of cell proliferation, which is particularly beneficial in the context of cancer treatment where uncontrolled cell growth is a key issue .
Pharmacokinetics
The compound is part of a series of derivatives that have been designed and synthesized, suggesting that it may have been optimized for desirable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . This is particularly evident in human breast cancer cells and human gastric cancer cells, against which the anti-proliferative activities of these compounds were evaluated .
properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-26-14-7-5-12(6-8-14)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-4-2-3-9-19-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSONBAGYDDIGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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